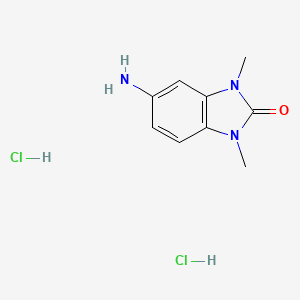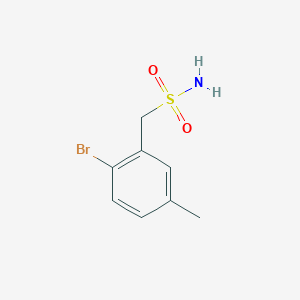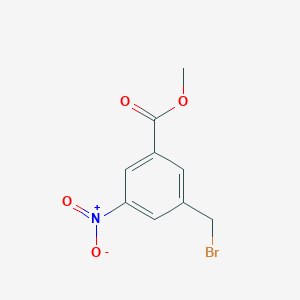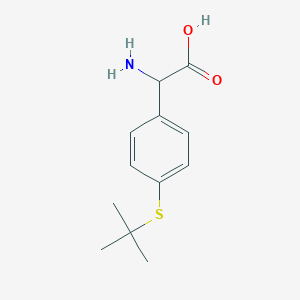
2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride is a chemical compound with the molecular formula C9H12N4O·2HCl. This compound is a derivative of benzimidazole, a bicyclic compound that contains fused benzene and imidazole rings. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,3-dimethyl-2H-benzimidazol-2-one.
Amination: The introduction of the amino group at the 5-position is achieved through a nitration reaction followed by reduction. The nitration of 1,3-dimethyl-2H-benzimidazol-2-one is carried out using a mixture of nitric acid and sulfuric acid to yield the nitro derivative.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Formation of Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent quality and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the benzimidazole ring. Reducing agents like lithium aluminum hydride are commonly used.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include reduced benzimidazole derivatives.
Substitution: Products include various substituted benzimidazole derivatives depending on the electrophile used.
科学研究应用
Chemistry
In chemistry, 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Benzimidazole derivatives are known to inhibit various enzymes, making them valuable tools in the study of biochemical pathways and the development of new therapeutic agents.
Medicine
In medicine, benzimidazole derivatives, including this compound, are investigated for their potential as antiviral, antifungal, and anticancer agents. Their ability to interact with biological targets such as DNA, proteins, and enzymes makes them promising candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride involves its interaction with specific molecular targets. The amino group at the 5-position allows it to form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells.
相似化合物的比较
Similar Compounds
2H-benzimidazol-2-one, 5-amino-1,3-dihydro-: This compound lacks the dimethyl groups at the 1 and 3 positions.
2H-benzimidazol-2-one, 5-nitro-1,3-dihydro-1,3-dimethyl-: This compound has a nitro group instead of an amino group at the 5-position.
2H-benzimidazol-2-one, 5-chloro-1,3-dihydro-1,3-dimethyl-: This compound has a chloro group at the 5-position.
Uniqueness
The presence of both the amino group and the dimethyl groups in 2H-benzimidazol-2-one, 5-amino-1,3-dihydro-1,3-dimethyl-, dihydrochloride provides unique chemical properties. The amino group enhances its reactivity and potential for hydrogen bonding, while the dimethyl groups increase its lipophilicity and stability. These features make it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
5-amino-1,3-dimethylbenzimidazol-2-one;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O.2ClH/c1-11-7-4-3-6(10)5-8(7)12(2)9(11)13;;/h3-5H,10H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRNBTSTFMFSGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)N)N(C1=O)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)



![tert-Butyl 1-(hydroxymethyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1381589.png)
![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)

![5-(acetamidomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1381593.png)



